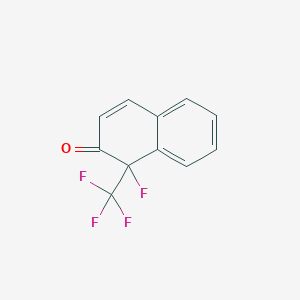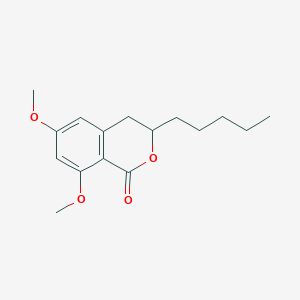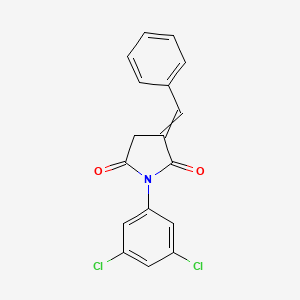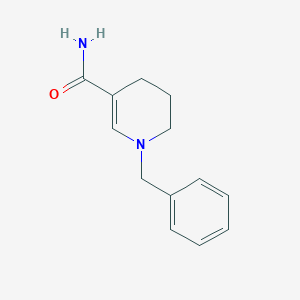![molecular formula C8H10O2 B14501504 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol CAS No. 62803-33-2](/img/structure/B14501504.png)
4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol is a chemical compound characterized by the presence of two alkyne groups and an ether linkage. This compound is of interest due to its unique structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol typically involves the reaction of but-3-yn-1-ol with but-2-yn-1-ol under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of but-3-yn-1-ol, followed by the addition of but-2-yn-1-ol to form the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, where nucleophiles such as halides can replace the but-3-yn-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated ethers.
Aplicaciones Científicas De Investigación
4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Butyn-1-ol: Shares the alkyne group but lacks the ether linkage.
4-Pentyn-1-ol: Similar structure but with a different alkyne position.
Propargyl alcohol: Contains a single alkyne group and a hydroxyl group.
Uniqueness
4-[(But-3-yn-1-yl)oxy]but-2-yn-1-ol is unique due to the presence of two alkyne groups and an ether linkage, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
62803-33-2 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
4-but-3-ynoxybut-2-yn-1-ol |
InChI |
InChI=1S/C8H10O2/c1-2-3-7-10-8-5-4-6-9/h1,9H,3,6-8H2 |
Clave InChI |
VBIAUIYZIWOJDX-UHFFFAOYSA-N |
SMILES canónico |
C#CCCOCC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


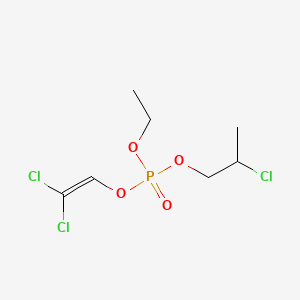
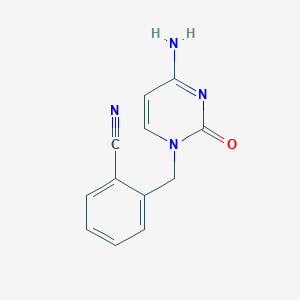
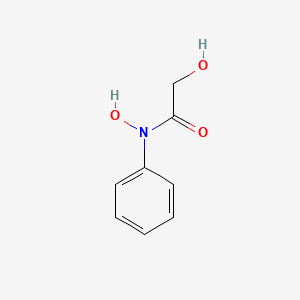

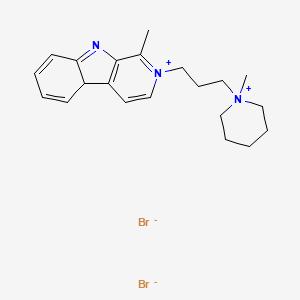
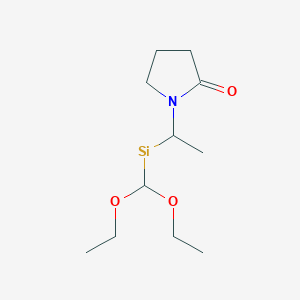
phosphanium](/img/structure/B14501447.png)
